N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide
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Description
The compound appears to contain a furan ring, a pyridazine ring, and a benzamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyridazine is a six-membered ring with two nitrogen atoms. Benzamide is a carboxamide derived from benzoic acid.
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. Furan rings can undergo reactions at the 2-position due to the electron-rich oxygen . Pyridazines can undergo electrophilic substitution reactions. The benzamide group might undergo hydrolysis under acidic or basic conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, furan is a colorless, flammable, highly volatile liquid .Scientific Research Applications
Antibacterial and Antioxidant Activities
Furan derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. For example, a study demonstrated the effective antiurease and antioxidant activities of newly synthesized furan-containing compounds, suggesting their potential in medicinal chemistry for the development of new therapeutic agents with antioxidant properties (Sokmen et al., 2014).
Anti-inflammatory and Antidiabetic Properties
Compounds derived from red seaweed Gracilaria opuntia, featuring furanyl natural products, have shown significant anti-inflammatory and antioxidative effects in various in vitro models. These compounds exhibited potential anti-inflammatory properties by inhibiting cyclooxygenase and lipoxygenase pathways, as well as significant anti-diabetic properties as determined by α-amylase/α-glucosidase and DPP-4 inhibitory activities (Makkar & Chakraborty, 2018).
Antiviral Activity
The conversion of furanones bearing a pyrazolyl group into various heterocyclic systems has been explored, with some derivatives showing promising antiviral activities against HAV and HSV-1. This indicates the potential of furan derivatives in the development of new antiviral drugs (Hashem et al., 2007).
Synthetic Applications
Furan and its derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecular architectures. Research has shown various methods for the synthesis of furan-based compounds, providing tools for the development of materials and molecules with novel properties (Shipilovskikh & Rubtsov, 2015).
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-25-13-5-6-14(17(12-13)26-2)19(24)20-9-10-22-18(23)8-7-15(21-22)16-4-3-11-27-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRAGDMDMLAXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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